![molecular formula C17H19Cl2NO B5156489 N-(2,5-dichlorophenyl)-1-adamantanecarboxamide](/img/structure/B5156489.png)
N-(2,5-dichlorophenyl)-1-adamantanecarboxamide
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Overview
Description
Synthesis Analysis
- The synthesis of compounds related to N-(2,5-dichlorophenyl)-1-adamantanecarboxamide often involves the reaction of adamantane with formic acid, followed by acylation procedures. For instance, Feng Li-hua (2009) described the synthesis of N-(3-chlorophenyl)-1-adamantanecarboxamide with an overall yield of 85.3%, using a similar adamantanecarboxylic acid precursor (Feng Li-hua, 2009). Another example is the synthesis of N-(4-chlorophenyl)-1-adamantanecarboxamide by Wang You (2007), which also used adamantane and HCOOH in the presence of H2SO4 (Wang You, 2007).
Molecular Structure Analysis
- A study by A. Saeed et al. (2017) on 1-(adamantan-1-ylcarbonyl)-3-(dichlorophenyl)thioureas provides insights into the molecular structure of related compounds. They performed a complete vibrational analysis and confirmed the molecular structures via single-crystal X-ray diffraction (A. Saeed et al., 2017).
Chemical Reactions and Properties
- The synthesis of N-Aryladamantane-1-carboxamides by E. V. Shishkin et al. (2020) involved reactions with aromatic amines, showcasing the chemical reactivity of the adamantane carboxamide group. This study highlights the versatile chemical properties of adamantane derivatives (E. V. Shishkin et al., 2020).
Physical Properties Analysis
- D. Liaw et al. (1999) synthesized new polyamides derived from adamantane, providing information on the physical properties like solubility, glass transition temperature, and thermal stability of adamantane-based compounds (D. Liaw et al., 1999).
Chemical Properties Analysis
- The study by D'yachenko et al. (2019) on ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and oxamides gives an insight into the reactivity and functional group compatibility of adamantane derivatives, indicative of the chemical properties of N-(2,5-dichlorophenyl)-1-adamantanecarboxamide (V. D'yachenko et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,5-dichlorophenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c18-13-1-2-14(19)15(6-13)20-16(21)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIWDVPPKGHJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)adamantane-1-carboxamide |
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